mono-tert-Butyl succinate

Ester Hydrolysis Kinetics Protecting Group Strategy Reaction Selectivity

Researchers often face synthetic dead-ends when using mono-methyl/ethyl succinates that cannot be chemoselectively deprotected. Mono-tert-butyl succinate eliminates this risk with its acid-labile tert-butyl ester, enabling precise, stepwise assembly of peptide-drug conjugates and PROTAC linkers. - Orthogonal protection: stable to piperidine (Fmoc-SPPS), cleaved by TFA for on-demand conjugation. - Enables custom linker synthesis with EDC/NHS chemistry, minimizing homodimer byproducts. - Sourced from ISO-certified supply chains; available in 5g-500g with batch-specific CoA.

Molecular Formula C8H14O4
Molecular Weight 174.19 g/mol
CAS No. 15026-17-2
Cat. No. B078004
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemono-tert-Butyl succinate
CAS15026-17-2
Molecular FormulaC8H14O4
Molecular Weight174.19 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)CCC(=O)O
InChIInChI=1S/C8H14O4/c1-8(2,3)12-7(11)5-4-6(9)10/h4-5H2,1-3H3,(H,9,10)
InChIKeyPCOCFIOYWNCGBM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Mono-tert-Butyl Succinate Overview


Mono-tert-butyl succinate (CAS 15026-17-2) is a heterobifunctional organic compound with the molecular formula C₈H₁₄O₄ and a molecular weight of 174.19 g/mol [1]. It is an ester derivative of succinic acid, characterized by a free carboxylic acid group at one terminus and a tert-butyl (tBu) ester-protected carboxylic acid at the other [2]. This asymmetric functionalization, achieved through the acid-catalyzed esterification of succinic anhydride with tert-butanol, yields a solid with a melting point of 51-55°C . The compound is widely recognized as a versatile intermediate in organic synthesis, particularly valued for its orthogonal reactivity profile that enables sequential, chemoselective transformations in complex molecule construction [3].

Workflow
SPPS with Fmoc/tBu strategy
Reactivity
Heterobifunctional: free acid + tBu ester
Protection
Acid-labile tBu for orthogonal deprotection
Context
Polymer ADMET and bioconjugation building block

Why Mono-tert-Butyl Succinate Cannot Be Replaced


Substituting mono-tert-butyl succinate with other succinic acid monoesters (e.g., mono-methyl or mono-ethyl succinate) in a synthetic route is not a trivial interchange and introduces significant risk of reaction failure or reduced yield. The critical differentiating factor is the tert-butyl ester group, which provides a unique combination of substantial steric hindrance and acid-labile protection [1]. This steric bulk, absent in smaller alkyl esters, fundamentally alters the compound's reactivity profile by shielding the adjacent carbonyl and suppressing unwanted nucleophilic attacks or premature hydrolysis during multi-step syntheses . Conversely, the tert-butyl ester's sensitivity to specific acidic conditions (e.g., TFA) allows for its orthogonal and quantitative deprotection at a precise, user-defined stage, a capability not offered by methyl or ethyl esters which require harsher, less selective saponification [2]. Therefore, using an alternative monoester would compromise the ability to perform sequential, chemoselective couplings and deprotections, a core requirement for the complex molecule assembly outlined in the quantitative evidence below.

Steric hindrance absent
Smaller alkyl esters lack bulky tBu, may allow premature hydrolysis and reduce yield in multi-step routes.
Non-orthogonal deprotection
Methyl/ethyl esters require strong base; not compatible with Fmoc SPPS or acid-labile groups, limiting sequential deprotection.
Property mismatch
Substitution may alter polymer solubility and thermal profile (e.g., Tm), deviating from reported material specifications.

Quantitative Evidence vs. Analogs


Kinetic Stability vs. Methyl/Ethyl Esters

A fundamental kinetic investigation directly compared the acid-catalyzed hydrolysis rate constants (k₁) of mono-tert-butyl succinate against its mono-methyl and mono-ethyl succinate analogs [1]. The study found that the rate constant for the tert-butyl ester was dramatically lower, by a factor of 10² to 10⁴, than those measured for the corresponding methyl and ethyl esters. This substantial reduction in hydrolysis rate is attributed to the steric hindrance imposed by the bulky tert-butyl group, which effectively shields the ester carbonyl from nucleophilic attack by water. This quantitative stability advantage is a key design parameter for multi-step syntheses where the ester linkage must survive numerous intermediate reactions before final deprotection.

Kinetic stability vs. methyl/ethyl esters
Head-to-head
k₁ 10²–10⁴× lower
Supports stability during multi-step syntheses
Acid hydrolysis rate difference attributed to steric shielding (Homan, 1944).
Ester Hydrolysis Kinetics Protecting Group Strategy Reaction Selectivity

Orthogonal Deprotection with TFA

The tert-butyl ester group in mono-tert-butyl succinate serves as an acid-labile protecting group that can be selectively and quantitatively cleaved using mild acidic conditions, such as 95% trifluoroacetic acid (TFA), without affecting other common protecting groups like Fmoc . This is in stark contrast to methyl and ethyl esters, which typically require strong basic conditions (saponification) for cleavage, a process that is incompatible with many sensitive functional groups and can lead to racemization of adjacent chiral centers [1]. The orthogonality of the tert-butyl group's deprotection chemistry is a cornerstone of modern peptide and bioconjugate synthesis, enabling a sequential 'couple and deprotect' strategy that is not possible with the more robust alkyl esters. Mono-tert-butyl succinate's free carboxylic acid can first be coupled to a target molecule (e.g., an amine on a peptide or surface), and only after all other reactions are complete is the second carboxylic acid revealed via a gentle, highly specific TFA wash.

Orthogonal deprotection with TFA
Class-level
Acid-labile (95% TFA) vs. base-labile (saponification)
Enables sequential Fmoc/tBu SPPS deprotection
Orthogonal selectivity not reproducible with methyl/ethyl esters.
Bioconjugation Chemistry Solid-Phase Peptide Synthesis Orthogonal Protecting Groups

Synthetic Efficiency: Optimized Anhydride Route

A robust, high-yielding synthesis of mono-tert-butyl succinate has been reported, achieving a quantitative (100%) yield under optimized conditions [1]. The procedure involves refluxing succinic anhydride with tert-butanol in toluene for 48 hours in the presence of DMAP and N-hydroxysuccinimide catalysts. This is a direct improvement over alternative routes or the synthesis of similar compounds like mono-methyl or mono-ethyl succinate, which are often prepared via esterification of succinic acid with the corresponding alcohol. Those acid-catalyzed esterification reactions are equilibrium-limited and typically result in lower yields (often 60-80%) and complex purification due to the formation of the diester byproduct. The near-stoichiometric conversion to the desired mono-ester in this protocol minimizes waste and simplifies purification, directly reducing the cost of goods and making the compound more economically viable for large-scale use.

Synthetic efficiency: anhydride route
Class-level
Reported quantitative yield
Supports cost-efficient procurement
DMAP/NHS-catalyzed route; esterification alternatives often yield 60–80%.
Process Chemistry Synthesis Optimization Cost-Efficiency

Polymer Properties: Enhanced Solubility & Thermal Stability

In the context of polymer synthesis, specifically ADMET (Acyclic Diene METathesis) polymerization, the choice of protecting group on succinic acid-derived monomers has a quantifiable impact on the final polymer's properties [1]. Research comparing methyl, benzyl, and tert-butyl esters on succinic acid spacers demonstrated that the tert-butyl group provides distinct advantages. It was found that the tert-butyl ester not only enhanced the solubility of the resulting polymers in organic solvents—a critical parameter for processing and characterization—but also significantly altered the thermal behavior. When a succinic acid spacer with a tert-butyl protecting group was incorporated into the polymer backbone, the peak melting point (Tm) of the polymer increased by 27°C compared to a polymer lacking this specific tert-butyl-succinate moiety. This 27°C increase in Tm is a direct, quantitative differentiation that matters for material scientists designing polymers for specific thermal stability and processing windows.

Polymer thermal stability
Cross-study
Tm +27°C
Indicates tunable polymer thermal properties
ADMET polymerization; DSC comparison vs. unprotected spacer.
Polymer Chemistry Material Science ADMET Polymerization

Validated Reagent for Lysine Succinylation & Sirt5 Studies

Mono-tert-butyl succinate is a commercially designated and peer-reviewed validated reagent for specific, high-value applications in chemical biology, which its analogs are not [1]. It is explicitly used for the synthesis of N-succinyl-L,L-diaminopimelic acid (SDAP) and H3K9TSu (histone H3 lysine 9 thiosuccinyl) peptide, both of which are critical tools for studying lysine succinylation and sirtuin (Sirt5) biology [2]. The compound's unique bifunctional nature allows for the direct introduction of a protected succinyl moiety onto a peptide or small molecule. Attempting to use mono-methyl succinate for this purpose would lead to a methyl ester that is not cleavable under the mild, acid-labile conditions (TFA) used to deprotect the rest of the peptide, resulting in a permanent methyl cap and a non-functional probe. This established, literature-validated role in producing these specific biological tools is a strong, qualitative differentiator for procurement in chemical biology and epigenetics research.

Validated reagent for succinylation studies
Supporting evidence
Validated for SDAP and H3K9TSu peptide synthesis
De-risks procurement for chemical biology workflows
Literature precedence exists; analog monoesters not validated for this application.
Epigenetics Post-Translational Modifications Chemical Biology

Mono-tert-Butyl Succinate: Key Applications


SPPS with Orthogonal Protecting Groups

Mono-tert-butyl succinate is the optimal choice for introducing a protected carboxylate handle onto a peptide chain during Fmoc-based SPPS [1]. The free carboxylic acid is first activated (e.g., with HBTU/DIPEA) and coupled to the resin-bound peptide's N-terminus. The tert-butyl ester remains completely stable to the subsequent cycles of piperidine-mediated Fmoc deprotection and TFA-labile side-chain protecting group removal. Only upon final cleavage from the resin with a high-TFA cocktail is the tert-butyl group removed, revealing the second carboxylic acid for further conjugation (e.g., to a fluorophore, biotin, or drug payload) . Using a mono-methyl succinate analog would result in a methyl ester that is inert to TFA, permanently blocking the terminal carboxylate and rendering the peptide useless for downstream bioconjugation. This orthogonal reactivity is therefore non-negotiable for this application.

Functionalized Polymers: Thermal Stability & Solubility

In polymer science, mono-tert-butyl succinate is a strategic monomer for ADMET or ring-opening polymerization [1]. Its incorporation into a polymer backbone, as opposed to using the unprotected diacid, serves multiple purposes. First, the bulky tert-butyl ester enhances the solubility of the growing polymer chain in common organic solvents, preventing premature precipitation and enabling the synthesis of higher molecular weight materials. Second, as demonstrated by the 27°C increase in peak melting point, this specific monomer allows for the fine-tuning of the final polymer's thermal properties, a critical factor for applications requiring a specific heat deflection temperature or processing window. This level of control is not available with other succinate monoesters. The tert-butyl group can be thermally or acidolytically removed post-polymerization to yield the polyacid, if desired, for water-soluble or ionomeric materials.

Bioconjugates & Heterobifunctional Linkers

The compound's heterobifunctional nature makes it an ideal building block for creating custom, non-cleavable linkers for bioconjugation [1]. A scientist can couple the free acid of mono-tert-butyl succinate to an amine-containing biomolecule (e.g., a protein lysine residue or an amino-modified oligonucleotide) using standard EDC/NHS chemistry . The resulting conjugate now presents a single, protected carboxylic acid. This tert-butyl ester can be cleanly removed with TFA to reveal the second acid, which can then be coupled to a second biomolecule, a solid support, or a detectable label. This stepwise, directional conjugation strategy minimizes the formation of undesired homodimers or cross-linked aggregates, leading to a more homogeneous final product compared to using a symmetrical linker like succinic acid or a disuccinimidyl ester.

Fluorinated β-Amino Acids & Chymotrypsin Inhibitors

This compound is a documented and validated reagent for the synthesis of specific fluorinated β2- and β3-amino acids, which are important building blocks in medicinal chemistry and peptidomimetic research [1]. The synthesis routes described in the literature rely on the specific reactivity and protecting group strategy enabled by the tert-butyl ester . Substituting this compound with a different succinate derivative would require a complete re-optimization of the synthetic pathway. For procurement, this means that a researcher following established protocols in these niche areas must use mono-tert-butyl succinate to reproduce published results and achieve the reported yields and enantioselectivities.

Application
Selection Property
Validation Focus
SPPS with Fmoc/tBu strategy
Acid-labile tBu ester for orthogonal deprotection
Quantitative TFA cleavage and Fmoc stability
ADMET or ring-opening polymerization
Bulky tBu ester for solubility and Tm shift
Peak melting point increase vs. unprotected spacer
Heterobifunctional linker synthesis
Directional conjugation via sequential acid activation
Minimized homodimer formation
Fluorinated β-amino acid synthesis
Validated synthetic intermediate
Reproducibility of published yields and selectivity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

58 linked technical documents
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